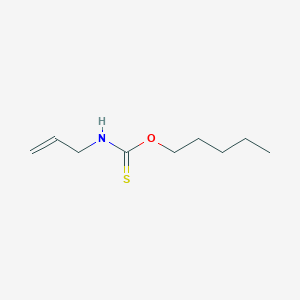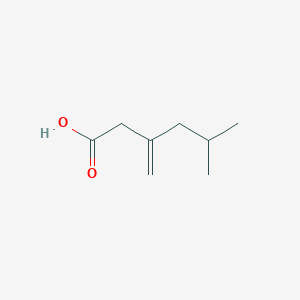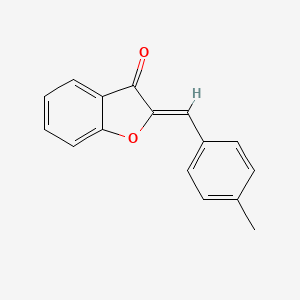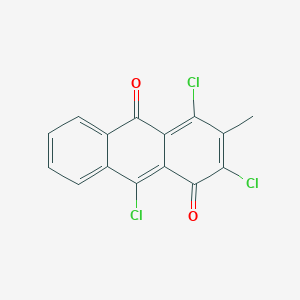
2,4,9-Trichloro-3-methylanthracene-1,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,9-Trichloro-3-methylanthracene-1,10-dione is a chemical compound belonging to the anthraquinone family It is characterized by the presence of three chlorine atoms and a methyl group attached to the anthracene-1,10-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trichloro-3-methylanthracene-1,10-dione typically involves the chlorination of 3-methylanthracene-1,10-dione. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions often include elevated temperatures and the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,9-Trichloro-3-methylanthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,9-Trichloro-3-methylanthracene-1,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,9-Trichloro-3-methylanthracene-1,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rubianthraquinone: A hydroxyanthraquinone with similar structural features.
Rubiadin: Another dihydroxyanthraquinone with a methyl group at position 2.
Uniqueness
2,4,9-Trichloro-3-methylanthracene-1,10-dione is unique due to the presence of three chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity compared to other anthraquinones. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
95683-93-5 |
|---|---|
Formule moléculaire |
C15H7Cl3O2 |
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
2,4,9-trichloro-3-methylanthracene-1,10-dione |
InChI |
InChI=1S/C15H7Cl3O2/c1-6-11(16)9-10(15(20)12(6)17)13(18)7-4-2-3-5-8(7)14(9)19/h2-5H,1H3 |
Clé InChI |
PDACTTIJRMDVJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(C3=CC=CC=C3C(=O)C2=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


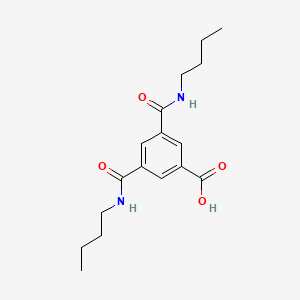
![N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B14352328.png)

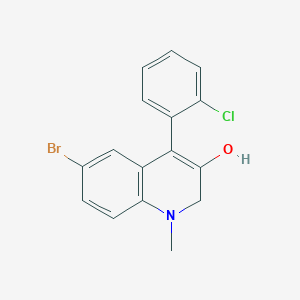

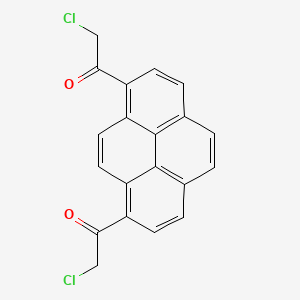
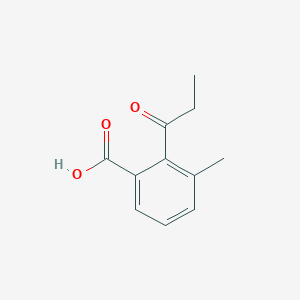


![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
